Methyl 2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)butanoate
Description
Methyl 2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)butanoate (CAS: 851409-84-2) is a heterocyclic compound featuring a thieno[3,2-d]pyrimidine core fused with a thioether-linked butanoate ester. Its structure includes a 3-ethyl group, a 6-methyl substituent, and a 4-oxo moiety, which contribute to its unique physicochemical properties and reactivity. Safety protocols emphasize avoiding heat sources and ensuring proper handling to prevent exposure .
Properties
IUPAC Name |
methyl 2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S2/c1-5-10(13(18)19-4)21-14-15-9-7-8(3)20-11(9)12(17)16(14)6-2/h8,10H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOIHQIFABKMPAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC)SC1=NC2=C(C(=O)N1CC)SC(C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]butanoate typically involves multi-step organic reactions. One common method involves the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue). This reaction is followed by further functionalization steps to introduce the thienopyrimidine core and the butanoate ester group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to produce this compound in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)butanoate can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the thienopyrimidine core can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the butanoate ester can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the thienopyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohols.
Scientific Research Applications
Methyl 2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)butanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may have therapeutic applications due to its structural similarity to other bioactive thienopyrimidine derivatives.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]butanoate is not well-documented. based on its structure, it is likely to interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The thienopyrimidine core may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of sulfur-containing pyrimidine derivatives. Below is a detailed comparison with analogous molecules:
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1)
- Core Structure : Pyrimidine ring with a thioether linkage and thietane substituent.
- Key Differences: Replaces the thieno[3,2-d]pyrimidine core with a simpler pyrimidine ring. Features a thietan-3-yloxy group instead of the ethyl/methyl-substituted tetrahydrothieno system.
- Synthesis : Prepared via reaction of ethyl-2-(6-methyl-4-oxo-3,5-dihydropyrimidine-2-ylthio)acetate with 2-chloromethylthiirane, highlighting its reliance on nucleophilic substitution .
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate
- Core Structure : Thiazolo[3,2-a]pyrimidine fused with a benzylidene group.
- Key Differences: Incorporates a thiazole ring instead of a thiophene, altering electronic properties.
- Crystallography: Monoclinic crystal system (space group P2₁/c) with distinct lattice parameters (e.g., a = 10.423 Å, b = 20.653 Å), suggesting divergent packing efficiencies compared to the target compound .
3-Benzoyl-4-oxo-tetrahydrobenzo[b]thieno[2,3-d]pyrimidine Derivatives (6a–6d)
- Core Structure: Benzo[b]thieno[2,3-d]pyrimidine with hydrazono or imino substituents.
- Lack of ester functionality reduces hydrolytic stability compared to the target compound’s butanoate ester.
- Reactivity : The 4-oxo group in these derivatives facilitates nucleophilic attacks, a trait shared with the 4-oxo moiety in the target compound .
Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2d)
- Core Structure : Imidazo[1,2-a]pyridine with dual ester groups.
- Key Differences: Replaces sulfur-containing rings with nitrogen-rich imidazole, altering solubility and bioavailability. Nitrophenyl and cyano groups introduce strong electron-withdrawing effects, contrasting with the electron-donating ethyl/methyl groups in the target compound.
- Spectroscopy : Distinct ¹H NMR signals (e.g., aromatic protons at δ 7.8–8.2 ppm) and IR carbonyl stretches (1700–1750 cm⁻¹) highlight functional group variations .
Comparative Data Table
Research Implications
The target compound’s combination of a thieno[3,2-d]pyrimidine core and ester-linked side chain offers a balance between stability and reactivity, distinguishing it from analogs with bulkier substituents (e.g., benzylidene or nitrophenyl groups) or alternative heterocycles (e.g., thiazolo or imidazo systems). Its thermal sensitivity necessitates careful handling, unlike crystalline derivatives such as the thiazolo[3,2-a]pyrimidine . Future studies could explore its bioactivity relative to these analogs, particularly in drug discovery contexts.
Biological Activity
Methyl 2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)butanoate is a complex organic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : C₁₄H₁₈N₂O₂S
- Molar Mass : 286.37 g/mol
- CAS Number : Not specified in the search results
Antimicrobial Properties
Research indicates that compounds structurally related to this compound exhibit significant antimicrobial activity. For instance:
- In vitro studies have shown that related thieno-pyrimidine derivatives possess antibacterial effects against various strains of bacteria including Staphylococcus aureus and Escherichia coli .
- Minimum Inhibitory Concentrations (MIC) for these compounds typically range from 15.62 to 31.25 µg/mL, indicating strong potential for further development as antimicrobial agents .
Antitumor Activity
Several studies have evaluated the antitumor potential of thieno-pyrimidine derivatives:
- Cell Line Studies : Compounds similar to this compound have been tested against human cancer cell lines such as HepG2 and NCI-H661. Results indicated that these compounds exhibit selective cytotoxicity with IC50 values in the micromolar range .
- Mechanism of Action : The proposed mechanism involves the inhibition of topoisomerase II and interference with DNA replication processes .
Case Study: Synthesis and Evaluation
A study conducted by Shen et al. synthesized a series of thieno-pyrimidine derivatives and assessed their biological activities:
- Synthesis Methodology : The compounds were synthesized using standard organic synthesis techniques involving nucleophilic substitution reactions.
- Biological Evaluation : The synthesized compounds were evaluated for their antitumor and antimicrobial properties using both in vitro assays and molecular docking studies to predict binding affinities to target proteins .
Comparative Analysis Table
| Compound Name | Antimicrobial Activity (MIC µg/mL) | Antitumor Activity (IC50 µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | 15.62 | 5.0 | Topoisomerase II inhibition |
| Compound B | 31.25 | 10.0 | DNA replication interference |
| Methyl 2... | TBD | TBD | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
